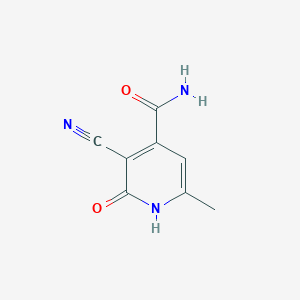
3-Cyano-1,2-dihydro-6-methyl-2-oxo-4-pyridinecarboxamid
Übersicht
Beschreibung
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a cyano group, a carboxamide group, and a methyl group attached to the pyridine ring, making it a versatile molecule for synthetic and research purposes.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Similar compounds have been reported to target enzymes like bace1, acetylcholinesterase, acc1, sulfide:quinone oxidoreductase, mtorc1 and mtorc2, angiotensin ii receptors, clk1/4, and nicotinamide-n-methyl transferase . These targets play crucial roles in various biological processes, including redox reactions, neurotransmission, lipid metabolism, cell growth and proliferation, blood pressure regulation, and cellular signaling .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their activity . This interaction can lead to changes in the biochemical processes that these targets are involved in, potentially altering cellular functions .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its interaction with various targets. For instance, inhibition of enzymes like BACE1, acetylcholinesterase, and mTORC1/mTORC2 can impact the amyloidogenic pathway, cholinergic neurotransmission, and the mTOR signaling pathway, respectively . These changes can have downstream effects on cellular processes such as protein synthesis, cell growth, and neuronal communication .
Result of Action
The compound has been shown to exhibit antiproliferative activity, inhibiting the growth of various cancer cell lines, including lung, colon, brain, melanoma, kidney, and breast cancer cells . This suggests that the compound’s action at the molecular and cellular levels could potentially lead to a decrease in cancer cell proliferation .
Biochemische Analyse
Biochemical Properties
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- is involved in the regulation of nervous system and gastrointestinal functions . It maintains normal metabolism of fats, proteins, and amino acids, inhibits the release of free fatty acids, and reduces the blood plasma cholesterol level . It is incorporated into the structure of coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP), which are prosthetic groups of dehydrogenases and are involved in biochemical redox processes in cells .
Cellular Effects
In terms of cellular effects, 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- has been shown to inhibit slightly the growth of various cell lines . These include lung cancer lines (A549/ATCC, NCI-H522, and HOP-62), colon cancer line (HCC-2998), brain cancer line (SNB-19), melanoma lines (UACC-62, SK-MEL-2, and MALME-3M), kidney cancer lines (A498 and UO-31), and breast cancer lines (HS 578T and T-47D) .
Molecular Mechanism
It has been reported that derivatives of this compound have been used as BACE1 inhibitors, acetylcholinesterase reactivators, selective ACC1 inhibitors, sulfide inhibitors such as sulfide:quinone oxidoreductase, dual mTORC1 and mTORC2 inhibitors, angiotensin II receptor antagonists for treating hypertonia, selective Clk1/4 inhibitors, nicotinamide-N-methyl transferase inhibitors, biocatalysts of in situ H2O2 formation to stimulate peroxidase reactions, and antituberculosis agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
- 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarboxamide
- 6-Methyl-3-cyano-4-trifluoromethyl-pyridyl-2-one
Uniqueness
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and carboxamide groups make it a versatile intermediate for various synthetic applications, while its potential therapeutic properties make it a valuable compound for medicinal research.
Eigenschaften
IUPAC Name |
3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5(7(10)12)6(3-9)8(13)11-4/h2H,1H3,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFGCBWRVDWTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299370 | |
| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90110-69-3 | |
| Record name | NSC129782 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


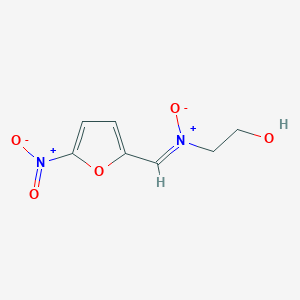


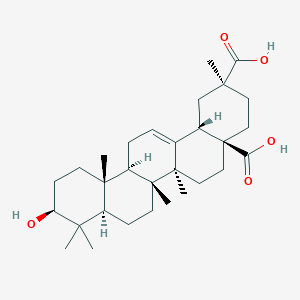
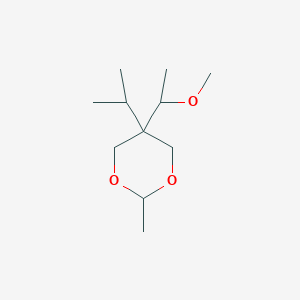
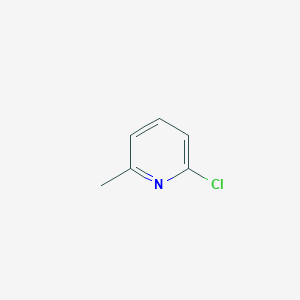
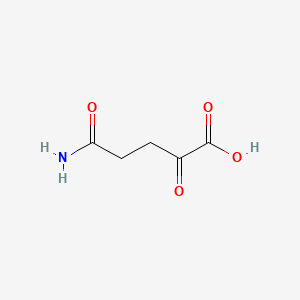
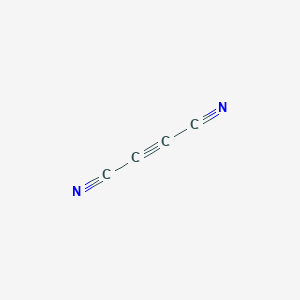
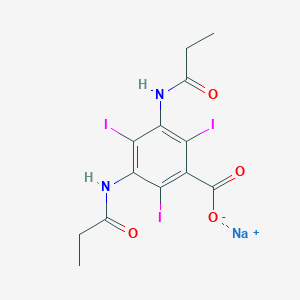
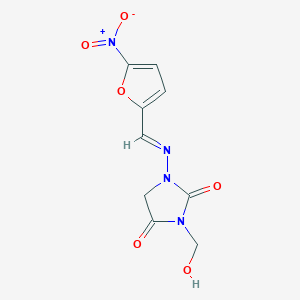

![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)

![Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B94474.png)
